

# Application Notes and Protocols: BI-1910

## Administration in B16 Melanoma Mouse Models

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### Compound of Interest

Compound Name: BI-1910

Cat. No.: B15604077

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## Introduction

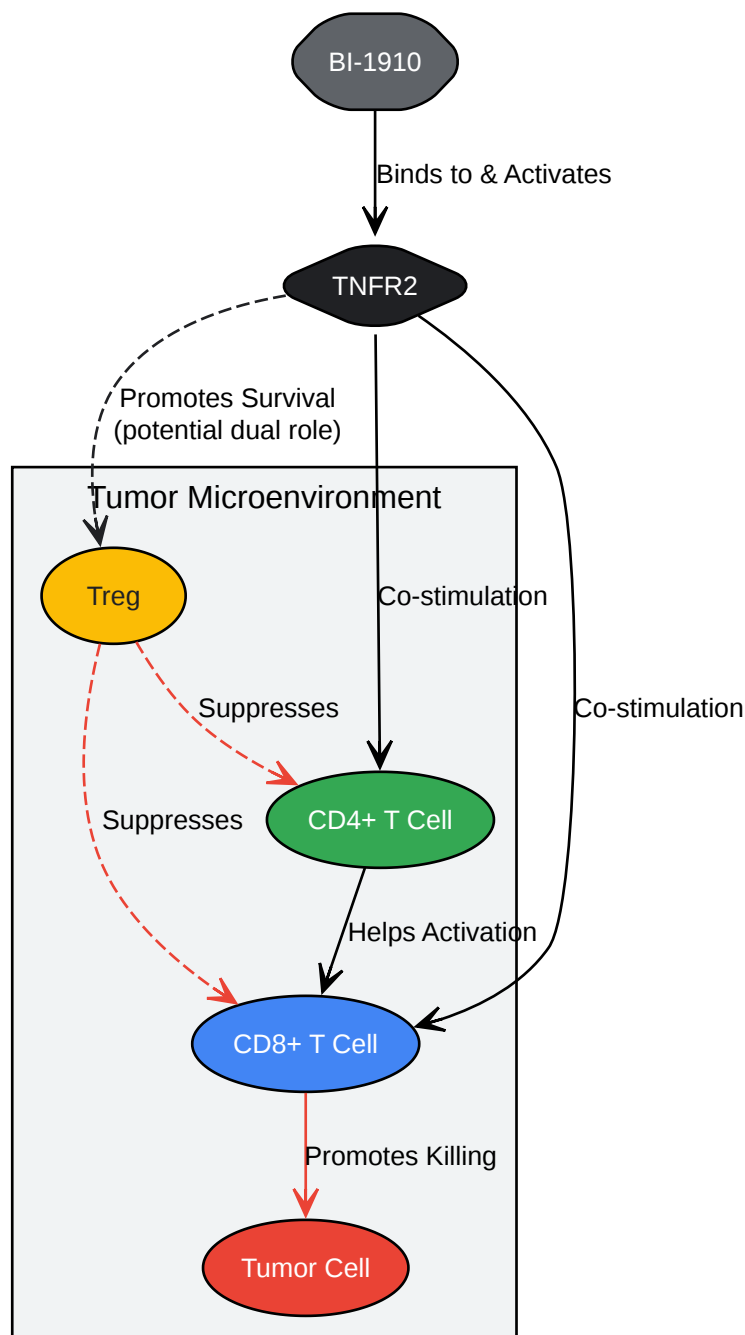
**BI-1910** is an agonistic monoclonal antibody that targets the Tumor Necrosis Factor Receptor 2 (TNFR2).<sup>[1][2][3][4]</sup> TNFR2 is a promising target in cancer immunotherapy as it is highly expressed on regulatory T cells (Tregs) within the tumor microenvironment and plays a crucial role in their survival and expansion.<sup>[1][3]</sup> **BI-1910** is designed to stimulate and enhance the activation of both CD4<sup>+</sup> and CD8<sup>+</sup> T cells, thereby promoting an anti-tumor immune response.<sup>[1][2][4]</sup> Preclinical studies have suggested that **BI-1910**, particularly in combination with anti-PD-1 therapy, has an additive anti-tumor effect in various murine tumor models, including B16 melanoma.<sup>[1][2]</sup>

The B16 melanoma mouse model is a widely utilized syngeneic model for studying melanoma and the efficacy of immunotherapies.<sup>[5][6]</sup> The B16-F10 cell line, a common variant, is known for its high tumorigenicity and ability to form metastases.<sup>[5][7]</sup> This document provides detailed application notes and protocols for the administration of **BI-1910** in B16 melanoma mouse models, based on publicly available information and established methodologies.

## Mechanism of Action of BI-1910

**BI-1910** is a human IgG2 monoclonal antibody that acts as a TNFR2 agonist.<sup>[1][8]</sup> Its primary mechanism involves the stimulation of T cells. By binding to TNFR2, it enhances the activation and proliferation of CD4<sup>+</sup> and CD8<sup>+</sup> effector T cells.<sup>[2][4]</sup> This leads to a more robust anti-

tumor immune response. Notably, **BI-1910** binds selectively to TNFR2 without inhibiting the binding of its natural ligand, TNF- $\alpha$ .<sup>[2][4]</sup>



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Caption: Proposed signaling pathway of **BI-1910** in the tumor microenvironment.

## Quantitative Data

While preclinical studies have shown an additive anti-tumor effect of **BI-1910** in combination with anti-PD-1 in B16 melanoma models, specific quantitative data from these murine studies are not publicly available.<sup>[2]</sup> The available quantitative data primarily comes from a Phase 1 clinical trial of **BI-1910** in patients with advanced solid tumors.

Table 1: Summary of Phase 1 Clinical Trial Data for **BI-1910** in Advanced Solid Tumors

Parameter	Finding	Citation
Number of Patients	26	[8]
Dose Range	4 mg to 900 mg administered intravenously every 3 weeks	[4][8]
Best Clinical Response	Stable disease in 12 out of 26 treated patients	[4][8]
Long-term Disease Control	5 patients experienced disease control for over six months	[4][8]
Safety	No dose-limiting toxicities observed; most common adverse event was fatigue	[4][8]
Pharmacodynamics	Evidence of T cell proliferation and activation, particularly CD4+ and CD8+ memory T-cell expansion	[1][4][8]

## Experimental Protocols

The following protocols are based on established methodologies for B16 melanoma mouse models and general practices for administering antibody-based therapies in preclinical settings. These should be adapted and optimized for specific experimental goals.

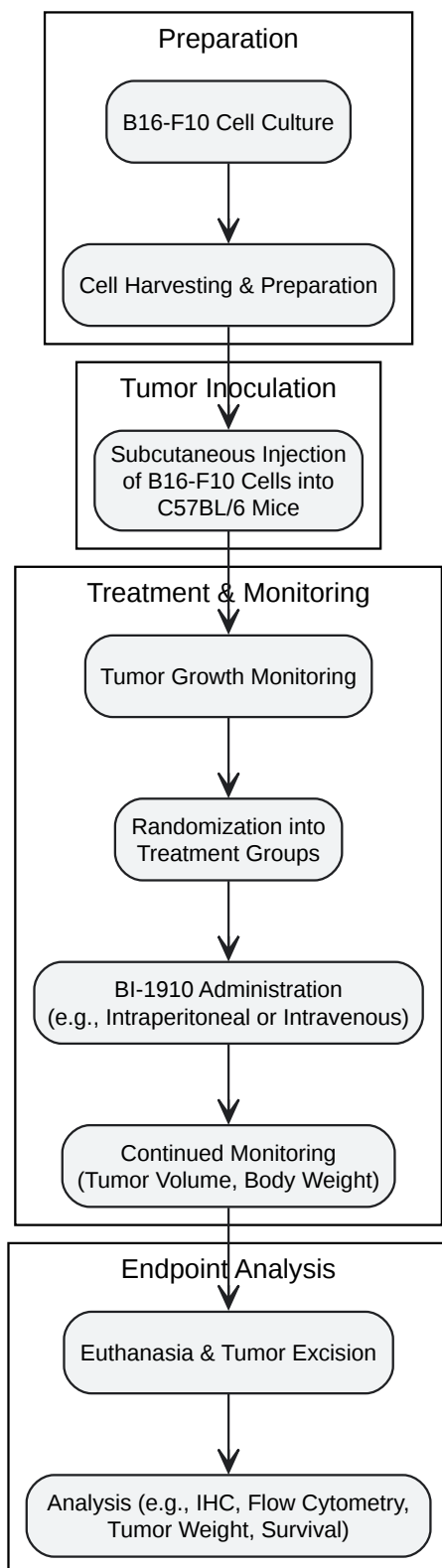
### B16-F10 Cell Culture and Preparation

- Cell Line: B16-F10 murine melanoma cells.

- Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Culture Conditions: 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Cell Harvesting:
  - Grow cells to 70-80% confluency.
  - Wash with sterile Phosphate-Buffered Saline (PBS).
  - Dissociate cells using Trypsin-EDTA.
  - Neutralize trypsin with complete culture medium.
  - Centrifuge the cell suspension and resuspend the pellet in sterile, ice-cold PBS or Hank's Balanced Salt Solution (HBSS).
  - Determine cell viability using a trypan blue exclusion assay (viability should be >95%).
  - Adjust the cell concentration to the desired density for injection (e.g.,  $2.5 \times 10^6$  cells/mL for a 100  $\mu$ L injection of  $2.5 \times 10^5$  cells).

## In Vivo Tumor Model Establishment (Subcutaneous)

- Animal Model: 6-8 week old female C57BL/6 mice.
- Tumor Inoculation:
  - Shave and sterilize the right flank of each mouse.
  - Subcutaneously inject 100  $\mu$ L of the B16-F10 cell suspension (e.g.,  $2.5 \times 10^5$  cells) into the shaved flank.
  - Monitor mice for tumor growth. Tumors typically become palpable within 5-7 days.<sup>[9]</sup>
  - Begin treatment when tumors reach a predetermined size (e.g., 50-100 mm<sup>3</sup>).



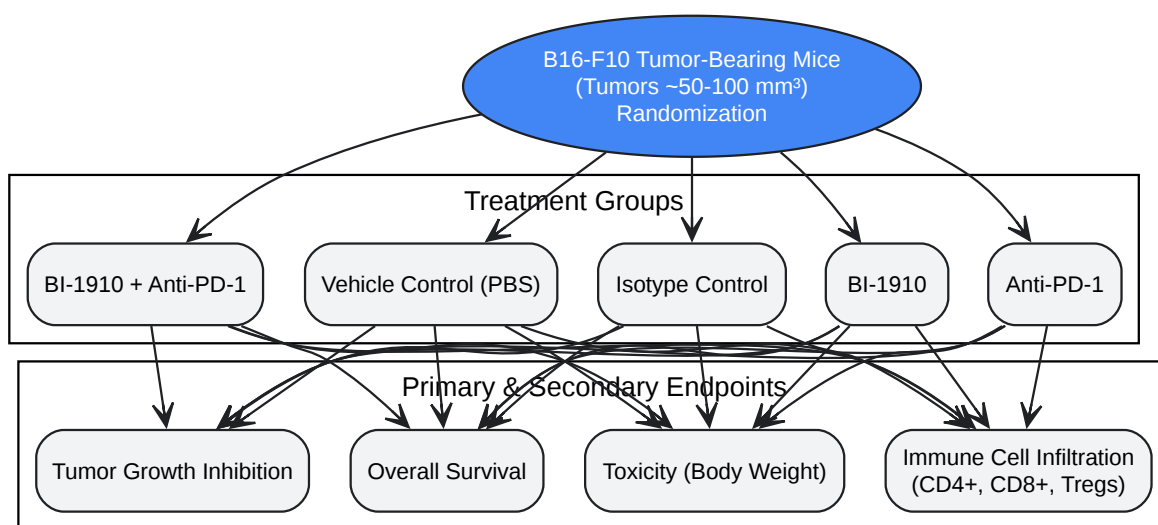
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Caption: General experimental workflow for an in vivo B16 melanoma study.

## BI-1910 Administration Protocol (Representative)

- Drug Formulation: Reconstitute lyophilized **BI-1910** in sterile PBS to the desired stock concentration. Further dilute with sterile PBS to the final injection concentration.
- Route of Administration: Intraperitoneal (IP) or Intravenous (IV) injection.
- Dosing Regimen (Hypothetical):
  - Dose: 10 mg/kg (this is a common starting dose for antibody therapies in mice and would require optimization).
  - Frequency: Twice weekly.
  - Control Groups:
    - Vehicle control (PBS).
    - Isotype control antibody.
    - Positive control (e.g., anti-PD-1 antibody).
    - Combination therapy group (**BI-1910** + anti-PD-1).
- Monitoring:
  - Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume =  $0.5 \times \text{Length} \times \text{Width}^2$ ).
  - Record body weight at each measurement to monitor toxicity.
  - Monitor animal health according to institutional guidelines.
- Endpoint:
  - Euthanize mice when tumors reach the maximum allowed size as per institutional animal care and use committee (IACUC) guidelines, or at a predetermined study endpoint.

- Collect tumors for further analysis (e.g., weight, histology, immune cell infiltration by flow cytometry or immunohistochemistry).
- For survival studies, monitor mice until the defined endpoint.



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Caption: Logical diagram of a hypothetical experimental design for testing **BI-1910**.

## Conclusion

**BI-1910** represents a promising immunotherapeutic agent targeting TNFR2. The B16 melanoma mouse model is a suitable and well-established platform for evaluating its anti-tumor efficacy, both as a monotherapy and in combination with other immunotherapies like checkpoint inhibitors. The protocols outlined in this document provide a foundation for conducting such preclinical studies. Researchers should adapt these protocols to their specific experimental questions and adhere to institutional guidelines for animal welfare. Further studies are warranted to elucidate the full potential of **BI-1910** in the context of melanoma treatment.

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